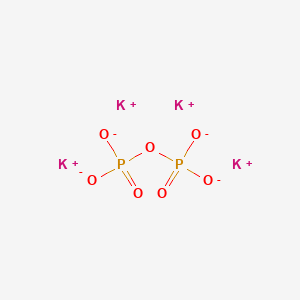
Cyano-(4,4-dipropyl-cyclohexylidene)-acetic acid ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyano-(4,4-dipropyl-cyclohexylidene)-acetic acid ethyl ester is an organic compound that features a carboxylate ester and a nitrile group. This compound is known for its unique structure, which includes a cyclohexylidene ring substituted with two propyl groups. It is a colorless liquid with a pleasant odor and is used as a starting material in various chemical syntheses due to its versatile functional groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Kolbe Nitrile Synthesis: This method involves the reaction of ethyl chloroacetate with sodium cyanide to produce ethyl cyanoacetate, which can then be further reacted with 4,4-dipropylcyclohexanone to form ethyl cyano(4,4-dipropylcyclohexylidene)acetate.
Fischer Esterification: Cyanoacetic acid is esterified with ethanol in the presence of a strong mineral acid like concentrated sulfuric acid to produce ethyl cyanoacetate.
Phase Transfer Catalysis: Sodium cyanoacetate reacts with ethyl bromide in an aqueous-organic two-phase system in the presence of a phase transfer catalyst to produce ethyl cyanoacetate, which is then reacted with 4,4-dipropylcyclohexanone.
Industrial Production Methods
Industrial production typically involves large-scale implementation of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques like distillation and crystallization are common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
Condensation Reactions: Cyano-(4,4-dipropyl-cyclohexylidene)-acetic acid ethyl ester can undergo Knoevenagel condensation with aldehydes to form substituted alkenes.
Michael Addition: The compound can participate in Michael addition reactions with nucleophiles like amines and thiols.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to produce the corresponding carboxylic acid.
Common Reagents and Conditions
Knoevenagel Condensation: Typically involves the use of a base like piperidine or pyridine in an organic solvent such as ethanol.
Michael Addition: Requires a nucleophile and a base, often conducted in a polar solvent like dimethyl sulfoxide (DMSO).
Hydrolysis: Acidic hydrolysis uses hydrochloric acid, while basic hydrolysis employs sodium hydroxide.
Major Products Formed
Substituted Alkenes: From Knoevenagel condensation.
Michael Adducts: From Michael addition reactions.
Carboxylic Acids: From hydrolysis reactions.
Wissenschaftliche Forschungsanwendungen
Cyano-(4,4-dipropyl-cyclohexylidene)-acetic acid ethyl ester is used in various scientific research applications:
Wirkmechanismus
The mechanism of action of ethyl cyano(4,4-dipropylcyclohexylidene)acetate involves its interaction with various molecular targets:
Enzyme Inhibition: The compound can inhibit specific enzymes by binding to their active sites, thereby blocking substrate access.
Signal Transduction Pathways: It may interfere with cellular signaling pathways, leading to altered cellular responses.
Receptor Binding: The compound can bind to certain receptors, modulating their activity and affecting downstream signaling.
Vergleich Mit ähnlichen Verbindungen
Cyano-(4,4-dipropyl-cyclohexylidene)-acetic acid ethyl ester can be compared with other similar compounds such as:
Eigenschaften
IUPAC Name |
ethyl 2-cyano-2-(4,4-dipropylcyclohexylidene)acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO2/c1-4-9-17(10-5-2)11-7-14(8-12-17)15(13-18)16(19)20-6-3/h4-12H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BONPBMWXPLIRSU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1(CCC(=C(C#N)C(=O)OCC)CC1)CCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40576057 |
Source


|
| Record name | Ethyl cyano(4,4-dipropylcyclohexylidene)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40576057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
130065-93-9 |
Source


|
| Record name | Ethyl cyano(4,4-dipropylcyclohexylidene)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40576057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Cyclobutene-1-carboxylicacid,3-ethylidene-4-methyl-,methylester,[R-(Z)]-](/img/structure/B158474.png)
![3,5-Bis[acetyl(methyl)amino]-2,4,6-triiodobenzoic acid](/img/structure/B158477.png)





![2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid](/img/structure/B158484.png)


![2-[4-(4-Butylthiazol-2-yl)-3-fluorophenyl]propanoic acid](/img/structure/B158490.png)


